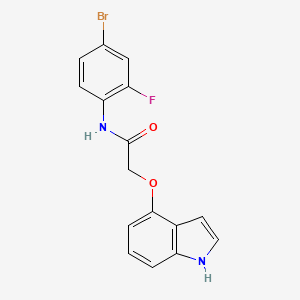![molecular formula C20H15FN2O3S2 B12155835 4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12155835.png)
4-fluoro-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the thiazolidinone family. Its chemical structure features a thiazolidinone ring, a fluorine atom, and a benzamide group. The compound’s systematic name is quite a mouthful, so let’s break it down:
4-fluoro: Indicates the presence of a fluorine atom at the 4-position of the benzene ring.
N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide: Describes the intricate arrangement of functional groups around the thiazolidinone core.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of appropriate starting materials. For instance, one method could be the reaction between a substituted benzaldehyde and a thioamide, followed by cyclization to form the thiazolidinone ring.
Reaction Conditions: The reaction typically occurs under mild conditions, often using a base as a catalyst. Solvents like ethanol or acetonitrile are commonly employed. Precise reaction parameters would depend on the specific synthetic route chosen.
Industrial Production: Unfortunately, detailed information on large-scale industrial production methods for this compound is scarce. It might be primarily synthesized in research laboratories rather than on an industrial scale.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazolidinone ring could undergo oxidation, leading to various oxidation states.
Substitution: The benzylidene group may participate in substitution reactions.
Reduction: Reduction of the carbonyl group (4-oxo) could yield the corresponding alcohol.
Base-Catalyzed Cyclization: A base (such as sodium hydroxide) facilitates the cyclization step.
Hydrogenation: For reduction of the carbonyl group.
Halogenation: To introduce fluorine at the 4-position.
Major Products: The major products would include derivatives of the thiazolidinone core with varying substituents.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, potentially as an antimicrobial or anti-inflammatory agent.
Chemical Biology: Researchers could explore its interactions with biological macromolecules.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
The exact mechanism remains speculative, but potential molecular targets could involve enzymes, receptors, or cellular pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H15FN2O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-fluoro-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C20H15FN2O3S2/c1-2-11-26-16-9-3-13(4-10-16)12-17-19(25)23(20(27)28-17)22-18(24)14-5-7-15(21)8-6-14/h2-10,12H,1,11H2,(H,22,24)/b17-12- |
InChI Key |
QOFRZJWOLKIPTM-ATVHPVEESA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetic acid](/img/structure/B12155752.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155759.png)

![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155769.png)
![3,3-dimethyl-1-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butan-2-one](/img/structure/B12155770.png)

![2-[[5-(4-tert-butylphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B12155778.png)
![5-[(2,6-Dichlorophenyl)methylthio]-3-(2-fluorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12155780.png)

![9-Bromo-5-[4-(propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155796.png)
![[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B12155804.png)
![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155812.png)
![N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12155816.png)
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide](/img/structure/B12155843.png)
